C23H21ClF3NO4
Description
C₂₃H₂₁ClF₃NO₄ is a halogenated organic compound featuring a chlorine atom, three fluorine substituents, and an oxygen/nitrogen-containing functional backbone. The molecular weight is calculated as 467.45 g/mol, with contributions from Cl (35.45 g/mol) and F₃ (57 g/mol), distinguishing it from non-halogenated analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO4/c1-12-9-28(10-13(2)31-12)11-17-18(29)8-7-16-20(30)19(14-3-5-15(24)6-4-14)22(23(25,26)27)32-21(16)17/h3-8,12-13,29H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRHFJPARHXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Analogs: C₂₃H₂₁NO₄ Derivatives
Compound 42530-36-9 (C₂₃H₂₁NO₄)
- Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)
- Key Differences: Lacks Cl and F₃ substituents present in C₂₃H₂₁ClF₃NO₄.
- Structural Implications : The absence of halogens may reduce metabolic stability compared to the target compound.
N-(9H-Fluoren-2-yl)-3,4,5-Trimethoxybenzamide
- Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)
- Key Differences : Features a fluorenyl group and trimethoxybenzamide moiety instead of halogen substituents.
- Physicochemical Properties : Trimethoxy groups enhance solubility but may reduce membrane permeability relative to halogenated analogs.
Halogenated Boronic Acid Derivatives (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂ (MW: 235.27 Da)
- Key Differences: Smaller structure with boronic acid functionality, divergent from the amide/ester backbone of C₂₃H₂₁ClF₃NO₄.
- Properties :
Custom-Synthesized Compounds (Chembase List)
- Example: C₂₁H₂₃NO₁₁ (MW: 465.41 Da) and C₂₉H₃₁NO₁₅ (MW: 751.92 Da)
- Implications: Custom synthesis availability (e.g., via Chembase) suggests feasibility for scaling C₂₃H₂₁ClF₃NO₄ if demand arises .
Structural and Functional Implications
Impact of Halogenation
- Cl and F₃ Substitutents: Likely increase Log P (lipophilicity) and metabolic stability compared to non-halogenated analogs like C₂₃H₂₁NO₄. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets.
Pharmacokinetic Considerations
- Hypothetical ADME Profile: GI Absorption: Potentially high (similar to CAS 1046861-20-4’s GI absorption ). BBB Permeability: Fluorine’s small size and lipophilicity may favor CNS penetration.
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